molecular formula C22H21N3O4 B2799589 methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate CAS No. 932144-65-5

methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate

Cat. No.: B2799589
CAS No.: 932144-65-5
M. Wt: 391.427
InChI Key: PSAQKDUSKSDDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2,5-dioxo-6-phenethyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, a regioselective synthetic route to prepare pyrimido[5,4-d]pyrimidine-2,4,6,8(3 H,7 H)-tetraones was reported by Huang et al. In this route, methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate was alkylated with n-butyl iodide in the presence of sodium hydride to give the mono- and dialkylated products .

Scientific Research Applications

Antitumor Agents and Enzyme Inhibition

Gangjee et al. (2005) demonstrated the synthesis and evaluation of compounds as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating potential as antitumor agents. These compounds, featuring the pyrrolo[2,3-d]pyrimidine scaffold, showed potent inhibitory activity against both enzymes, with one compound inhibiting the growth of several human tumor cell lines in culture, highlighting its significance in cancer research (Gangjee, Lin, Kisliuk, & McGuire, 2005).

Molecular Synthesis and Chemical Reactivity

Denislamova, Bubnov, and Maslivets (2011) explored reactions involving methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates, leading to the formation of complex molecular structures. This research contributes to the understanding of chemical reactivity and synthesis of novel organic compounds, which could be pivotal for the development of new pharmaceuticals or materials (Denislamova, Bubnov, & Maslivets, 2011).

Adenosine Receptor Antagonism

Esteve et al. (2006) identified a new series of compounds as potent A2B adenosine receptor antagonists. Their research underscores the therapeutic potential of these molecules in treating diseases related to the adenosine receptor, such as inflammatory and cardiovascular diseases (Esteve, Nueda, Díaz, Beleta, Cárdenas, Lozoya, Cadavid, Loza, Ryder, & Vidal, 2006).

Crystal Structure Analysis

Moser, Bertolasi, and Vaughan (2005) provided an in-depth analysis of the crystal structure of a compound with a complex hexahydropyrimidinyl structure. This research highlights the importance of structural analysis in understanding the physicochemical properties of novel compounds, which can inform their potential applications in various fields, including material science and drug design (Moser, Bertolasi, & Vaughan, 2005).

Properties

IUPAC Name

methyl 4-[2,5-dioxo-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-29-21(27)16-9-7-15(8-10-16)19-18-17(23-22(28)24-19)13-25(20(18)26)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAQKDUSKSDDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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